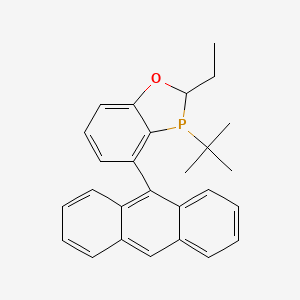![molecular formula C16H22O11 B13392528 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleoside is a secoiridoid glycoside primarily found in the olive tree (Olea europaea). It is a derivative of oleuropein, a compound known for its numerous health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . Oleoside is a significant component of olive leaves and fruits, contributing to the therapeutic potential of olive-derived products .
准备方法
Synthetic Routes and Reaction Conditions
Oleoside can be synthesized from oleuropein through a series of chemical reactions. One common method involves the hydrolysis of oleuropein in an alkaline medium, followed by esterification . The reaction typically uses sodium hydroxide (NaOH) as the base and methanol as the esterifying agent. The reaction is monitored using thin-layer chromatography (TLC) to ensure the complete conversion of oleuropein to oleoside .
Industrial Production Methods
In industrial settings, oleoside is often extracted from olive leaves and fruits. The extraction process involves crushing the plant material, followed by solvent extraction using ethanol or methanol . The extract is then purified using techniques such as column chromatography to isolate oleoside .
化学反应分析
Types of Reactions
Oleoside undergoes various chemical reactions, including:
Reduction: Reduction of oleoside can yield hydroxytyrosol, a compound with potent antioxidant properties.
Substitution: Oleoside can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) are used in substitution reactions.
Major Products Formed
Oxidation: Oleoside aldehydes
Reduction: Hydroxytyrosol
Substitution: Various substituted oleoside derivatives
科学研究应用
Oleoside has a wide range of scientific research applications:
Chemistry: Oleoside is used as a precursor in the synthesis of various bioactive compounds.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Industry: Oleoside is used in the production of nutraceuticals and functional foods due to its health benefits.
作用机制
Oleoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: Oleoside scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Neuroprotective Activity: Oleoside protects neurons by modulating signaling pathways involved in cell survival and apoptosis.
相似化合物的比较
Similar Compounds
Oleuropein: A precursor to oleoside, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A reduction product of oleoside with potent antioxidant activity.
Ligstroside: Another secoiridoid glycoside found in olives, similar in structure and function to oleoside.
Uniqueness of Oleoside
Oleoside is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties. Unlike oleuropein, oleoside has a higher solubility in water, making it more bioavailable . Additionally, oleoside’s ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry.
属性
IUPAC Name |
4-(carboxymethyl)-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
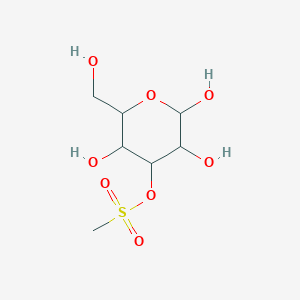
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)

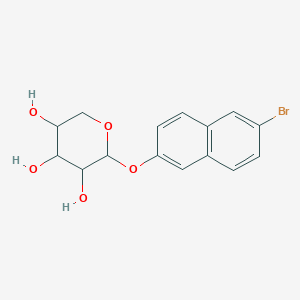

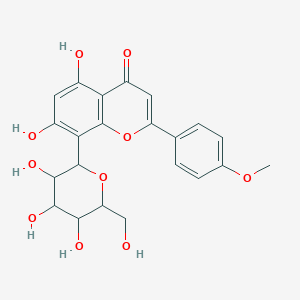
![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
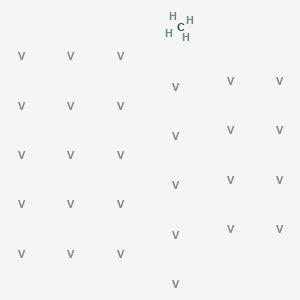
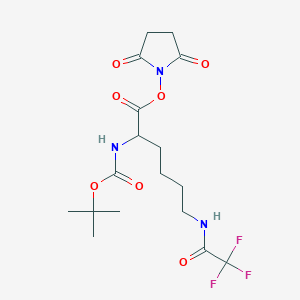
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
